A Comprehensive Technical Guide on the Physicochemical Properties and Solubility of Fluocortolone Caproate
A Comprehensive Technical Guide on the Physicochemical Properties and Solubility of Fluocortolone Caproate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core physicochemical properties and solubility characteristics of Fluocortolone caproate, a synthetic glucocorticoid. The information presented herein is intended to support research, formulation development, and analytical activities.
Introduction
Fluocortolone caproate is a potent corticosteroid ester utilized primarily in topical formulations for its significant anti-inflammatory and immunosuppressive effects.[1][2] A thorough understanding of its physicochemical properties is paramount for controlling its formulation, ensuring bioavailability, and maintaining stability. As a derivative of fluocortolone, the addition of the caproate (hexanoate) ester group significantly enhances its lipophilicity, which in turn influences its absorption, distribution, and therapeutic efficacy.[1]
Physicochemical Properties
The fundamental physicochemical characteristics of Fluocortolone caproate are summarized below. These parameters are critical for predicting its behavior in various pharmaceutical dosage forms.
Table 1: Summary of Physicochemical Properties of Fluocortolone Caproate
| Property | Value | Source(s) |
| IUPAC Name | [2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | [1][3] |
| Molecular Formula | C₂₈H₃₉FO₅ | [1][3][4][5][6] |
| Molecular Weight | 474.6 g/mol | [1][3][4][5] |
| CAS Registry Number | 303-40-2 | [1][3][5] |
| Appearance | White to practically white crystals or powder. | [7] |
| Melting Point | 242-245 °C | [5] |
| **XLogP3 (Lipophilicity) | 4.9 | [3][4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| Topological Polar Surface Area | 80.7 Ų | [3][4] |
| Synonyms | Fluocortolone 21-hexanoate, Fluocortolone Hexanoate, Ficoid, SH 770 | [3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability.[8] The caproate ester renders Fluocortolone caproate a lipophilic molecule, suggesting low aqueous solubility. Precise solubility is typically determined experimentally in various solvents and buffers relevant to physiological conditions and formulation development.
Experimental Protocols
Detailed and validated experimental methods are crucial for accurately characterizing the physicochemical properties of an API. The following sections outline standard protocols for determining the key parameters of Fluocortolone caproate.
The saturation shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[8][10][11]
Objective: To determine the equilibrium solubility of Fluocortolone caproate in a specified solvent system (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol) at a constant temperature.
Materials:
-
Fluocortolone caproate powder
-
Selected solvent(s)
-
Glass flasks or vials with screw caps
-
Calibrated temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Validated analytical system for quantification (e.g., HPLC-UV)
-
Calibrated pH meter
Procedure:
-
Preparation: Add an excess amount of Fluocortolone caproate to a flask containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.[10]
-
Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[11]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Quantification: Dilute the filtered solution as necessary and analyze the concentration of dissolved Fluocortolone caproate using a pre-validated analytical method, such as HPLC-UV.
-
pH Measurement: For buffered aqueous solutions, verify the pH of the final saturated solution to ensure it has not shifted significantly.[10]
-
Replication: The experiment should be performed in triplicate to ensure the reproducibility of the results.[11]
Objective: To determine the temperature range over which Fluocortolone caproate transitions from a solid to a liquid state.
Materials:
-
Fluocortolone caproate powder
-
Capillary tubes
-
Calibrated melting point apparatus
Procedure:
-
Sample Preparation: Finely crush a small amount of the API. Pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (completion). The melting point is reported as this range.
Mechanism of Action and Signaling Pathway
Fluocortolone caproate is a glucocorticoid that functions by binding to intracellular glucocorticoid receptors (GR).[1] This mechanism is central to its anti-inflammatory action.
-
Cellular Entry: Being lipophilic, Fluocortolone caproate passively diffuses across the cell membrane.
-
Receptor Binding: In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a complex with heat shock proteins (HSPs). This binding causes the HSPs to dissociate.
-
Nuclear Translocation: The activated drug-receptor complex translocates into the nucleus.
-
Gene Regulation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.
-
Modulation of Transcription:
-
Transactivation: The binding to GREs increases the transcription of genes coding for anti-inflammatory proteins, such as lipocortin-1 and anti-inflammatory cytokines.
-
Transrepression: The complex can also inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
References
- 1. Buy Fluocortolone caproate | 303-40-2 [smolecule.com]
- 2. axplora.com [axplora.com]
- 3. Fluocortolone Caproate | C28H39FO5 | CID 20054915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluocortolone Caproate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. who.int [who.int]
